4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Overview
Description
“4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 936092-88-5. It has a molecular weight of 239.03 . The compound is stored in a dry room at room temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
. This code provides a specific textual identifier for the compound. Physical And Chemical Properties Analysis
“4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 . The compound’s InChI code is1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
.
Scientific Research Applications
Metalation Studies
Mongin, Desponds, and Schlosser (1996) investigated the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes. They found that these compounds underwent deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, showcasing potential in synthetic chemistry for regioselective reactions (Mongin, Desponds, & Schlosser, 1996).
Organic Synthesis
In the field of organic synthesis, Schlosser and Castagnetti (2001) demonstrated the utility of 1-bromo-2-(trifluoromethoxy)benzene in generating arynes that can be used for the synthesis of functionalized naphthalenes and pyridines. This indicates the versatility of bromo(trifluoromethyl)benzenes in creating complex organic structures (Schlosser & Castagnetti, 2001).
Steric Effects in Chemical Reactions
Schlosser et al. (2006) studied the steric effects caused by the trifluoromethyl group in 1-bromo-3,5-bis(trifluoromethyl)benzene, observing its influence on deprotonation reactions. This research highlights the role of substituents like trifluoromethyl in directing chemical reactions, which is crucial for designing specific synthetic pathways (Schlosser et al., 2006).
X-Ray Structure Analysis
Jones, Kuś, and Dix (2012) analyzed the structures of bromo- and bromomethylsubstituted benzenes, including compounds similar to 4-bromo-2-methyl-1-(trifluoromethyl)benzene. Their findings contribute to understanding the molecular interactions and packing in these compounds, which is essential for material science applications (Jones, Kuś, & Dix, 2012).
Spectroscopic Studies
Ramalingam et al. (2010) performed FTIR and FTRaman spectroscopic analysis on 2-bromo-4-methylaniline, a compound structurally related to 4-bromo-2-methyl-1-(trifluoromethyl)benzene. Such studies are essential for understanding the vibrational properties of these molecules, which can be applied in materials science and molecular identification (Ramalingam et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methyl-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGQPXHSKERCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672303 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylbenzotrifluoride | |
CAS RN |
936092-88-5 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936092-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methyl-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.